5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole
Description
5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole is an organic compound with the molecular formula C17H13NO4 It is characterized by the presence of a benzodioxole ring, a cinnamoyloxy group, and an imino group
Properties
IUPAC Name |
[(E)-1,3-benzodioxol-5-ylmethylideneamino] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-17(9-7-13-4-2-1-3-5-13)22-18-11-14-6-8-15-16(10-14)21-12-20-15/h1-11H,12H2/b9-7+,18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSXGYCQUGMOIM-BDNABIFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole involves its interaction with specific molecular targets. The cinnamoyloxy group may interact with enzymes or receptors, modulating their activity. The imino group can form hydrogen bonds with biological molecules, influencing their function. The benzodioxole ring may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole
- 5-{[(Cinnamoyloxy)imino]methyl}-2,3-benzodioxole
- 5-{[(Cinnamoyloxy)imino]methyl}-1,4-benzodioxole
Uniqueness
This compound is unique due to its specific substitution pattern on the benzodioxole ring, which may confer distinct chemical and biological properties compared to its analogs. The presence of the cinnamoyloxy group also adds to its uniqueness, potentially enhancing its reactivity and interaction with biological targets .
Biological Activity
5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The compound features a benzodioxole core, which is known for its pharmacological significance. The presence of a cinnamoyloxy group enhances its biological activity, particularly in relation to insecticidal and antitumor effects.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the disruption of DNA methylation processes, leading to cell cycle arrest and subsequent cell death .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties against Aedes aegypti, a vector for several viral diseases. A related compound, 3,4-(methylenedioxy) cinnamic acid, demonstrated larvicidal activity with LC50 values indicating moderate effectiveness. Although specific data for this compound is limited, the structural similarities suggest potential efficacy in this area .
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Antitumor Mechanism : The compound interferes with DNA methylation and modulates signaling pathways involved in cell proliferation and apoptosis .
- Insecticidal Mechanism : Similar compounds have shown to disrupt the nervous system of insects, leading to paralysis and death .
Antitumor Effects
A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure. Histological analysis indicated significant morphological changes consistent with apoptosis .
Insecticidal Effects
In larvicidal assays against Aedes aegypti larvae, the compound's effectiveness was evaluated alongside standard insecticides. Preliminary results suggested that while not as potent as some established insecticides, it exhibited promising activity that warrants further investigation .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling cinnamoyl chloride derivatives with a 1,3-benzodioxole precursor containing an iminomethyl group. Key steps include:
- Protection/Deprotection : Use anhydrous conditions to prevent hydrolysis of the imine group .
- Chromatographic Purification : Employ gradient HPLC (e.g., C18 column with acetonitrile/water) to isolate the product, ensuring ≥95% purity .
- Spectroscopic Validation : Confirm structural integrity via -NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and FT-IR (C=N stretch ~1640 cm) .
Q. How can researchers characterize the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen atmosphere (e.g., 150–200°C range) .
- pH Stability Studies : Incubate the compound in buffers (pH 3–10) and monitor degradation via UV-Vis spectroscopy (λ ~280 nm) over 24 hours .
- Light Sensitivity : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent photodegradation .
Q. What are the primary biological targets or mechanisms associated with 1,3-benzodioxole derivatives like this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Screen against CDK (cyclin-dependent kinase) or dual-specificity kinases using fluorescence-based ADP-Glo™ assays .
- Autophagy Induction : Evaluate LC3-II/LC3-I ratio in cell lines (e.g., HEK293) via Western blotting .
- Neuroprotective Activity : Test in oxidative stress models (e.g., HO-treated neuronal cells) using MTT viability assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Structural Confirmation : Use X-ray crystallography to verify stereochemistry, as minor conformational changes can alter binding affinity .
- Cell Line Validation : Cross-check results in primary vs. immortalized cells (e.g., HeLa vs. primary neurons) to rule out cell-type-specific effects .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Test DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for intravenous administration .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) at the cinnamoyloxy moiety to enhance intestinal absorption .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size ≤200 nm) to improve plasma half-life, monitored via LC-MS pharmacokinetic profiling .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., CDK2, PDB: 1AQ1) using AutoDock Vina .
- QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict substituent effects on IC values .
- ADMET Prediction : Use SwissADME to prioritize derivatives with favorable LogP (2–4) and low CYP450 inhibition .
Data Analysis and Experimental Design
Q. What statistical approaches are critical for validating dose-response relationships in this compound’s bioactivity?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC and Hill coefficients .
- Replicate Strategy : Use n ≥ 3 biological replicates with technical triplicates to ensure reproducibility .
- Power Analysis : Determine sample size a priori (G*Power software) to avoid Type II errors in low-effect scenarios .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Bridging : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with effect .
- Metabolite Profiling : Identify active/inactive metabolites using high-resolution mass spectrometry (HRMS) .
- Species-Specific Factors : Compare metabolic stability in human vs. rodent liver microsomes .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound in the laboratory?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
